TCS1105

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

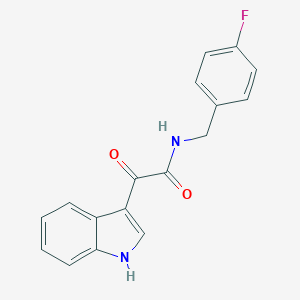

N-[(4-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c18-12-7-5-11(6-8-12)9-20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,9H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCCHJFFYCGXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878106 | |

| Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185391-33-7 | |

| Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Affinity of TCS1105 for α1 and α2 GABAA Benzodiazepine Receptor Subunits

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a comprehensive overview of the binding affinity of the compound TCS1105. It is critical to note at the outset that, contrary to the potential misconception of this compound as an adrenergic receptor ligand, the available scientific literature definitively characterizes it as a ligand for the γ-aminobutyric acid type A (GABAA) receptor, specifically at the benzodiazepine binding site (BZR). This document will therefore focus on its interaction with the α1 and α2 subunits of the GABAA receptor.

This compound exhibits a distinct pharmacological profile, acting as an antagonist at GABAA receptors containing the α1 subunit and as an agonist at those containing the α2 subunit.[1] This differential activity makes it a valuable tool for research into the specific physiological roles of these receptor subtypes. This guide will detail its binding affinities, the experimental methods used to determine them, and the relevant signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the α1 and α2 subunits of the GABAA benzodiazepine receptor has been determined using radioligand binding assays. The affinity is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subunit | Binding Affinity (Ki) | Functional Activity |

| This compound | GABAA-BZR α1 | 245 nM | Antagonist |

| This compound | GABAA-BZR α2 | 118 nM | Agonist |

Table 1: Binding Affinity and Functional Activity of this compound for GABAA Benzodiazepine Receptor (BZR) α1 and α2 Subunits.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity (Ki) of this compound for GABAA receptor subtypes is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for specific GABAA receptor subtypes.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293 cells) recombinantly expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2, α2β2γ2).

-

Radioligand: A high-affinity radiolabeled ligand for the benzodiazepine binding site, such as [3H]Flunitrazepam or [3H]Ro 15-1788.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., Diazepam or Clonazepam) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation:

-

Cells expressing the target GABAA receptor subtype are harvested and homogenized in an ice-cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Three sets of reactions are prepared in triplicate:

-

Total Binding: Contains receptor membranes and the radioligand.

-

Non-specific Binding: Contains receptor membranes, the radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Contains receptor membranes, the radioligand, and varying concentrations of the test compound (this compound).

-

-

-

Incubation:

-

The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity on each filter is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways

The GABAA receptor is a ligand-gated ion channel.[2] The binding of GABA to its site on the receptor causes a conformational change that opens a central pore, allowing chloride ions (Cl-) to flow into the neuron.[2] This influx of negatively charged ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines, like this compound, bind to an allosteric site on the receptor, distinct from the GABA binding site.[3]

-

Agonists (like this compound at the α2 subunit) enhance the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal.

-

Antagonists (like this compound at the α1 subunit) bind to the benzodiazepine site but do not modulate the effect of GABA. They block the action of both agonists and inverse agonists.

This compound is a valuable pharmacological tool with selective and opposing actions on GABAA receptors containing α1 and α2 subunits. Its higher affinity for the α2 subunit, where it acts as an agonist, compared to the α1 subunit, where it functions as an antagonist, allows for the targeted investigation of the roles these specific receptor subtypes play in the central nervous system. The methodologies described in this guide, particularly competitive radioligand binding assays, are fundamental to characterizing the affinity and selectivity of such compounds, providing crucial data for drug development and neuroscience research.

References

Pharmacological Profile of TCS1105: A Novel Anxiolytic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TCS1105 is a novel compound identified as a selective ligand for the GABAA benzodiazepine receptor (BZR). Its unique pharmacological profile, characterized by agonist activity at the α2 subunit and antagonist activity at the α1 subunit, positions it as a promising candidate for anxiolytic therapy with a potentially improved side-effect profile compared to traditional benzodiazepines. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, details the standard experimental protocols for its evaluation, and outlines the putative signaling pathways involved in its anxiolytic action.

While specific in-vivo and clinical data for this compound are not publicly available at this time, this document serves as a foundational resource for researchers and drug development professionals interested in the preclinical assessment and potential clinical development of this and similar subtype-selective GABAA receptor modulators.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the development of novel therapeutic agents with improved efficacy and tolerability. Traditional benzodiazepines, while effective, are associated with undesirable side effects such as sedation, cognitive impairment, and dependence, which are primarily mediated by their non-selective agonist activity at various GABAA receptor subtypes. The GABAA receptor, a ligand-gated ion channel, is a heteropentameric complex with multiple isoforms, each exhibiting distinct pharmacological properties and neuroanatomical distributions. The α1 subunit is highly associated with sedative effects, whereas the α2 and α3 subunits are linked to anxiolytic and muscle-relaxant properties, respectively.

This compound has emerged as a compound of interest due to its subtype-selective modulation of the GABAA receptor. By acting as an agonist at the α2 subunit while simultaneously antagonizing the α1 subunit, this compound is hypothesized to elicit anxiolytic effects without the sedative and amnestic properties associated with α1 agonism.

Pharmacological Profile

Mechanism of Action

This compound is a GABAA benzodiazepine receptor ligand. It exhibits a dual-activity profile, acting as an agonist at α2-containing GABAA receptors and an antagonist at α1-containing GABAA receptors . This selectivity is key to its proposed anxiolytic-without-sedation profile.

Binding Affinity

Quantitative data on the binding affinity of this compound for different GABAA receptor subtypes is crucial for understanding its potency and selectivity. The following table summarizes the known dissociation constants (Ki).

| GABAA Receptor Subtype | Binding Affinity (Ki) | Reference |

| α1 Subunit | 245 nM | |

| α2 Subunit | 118 nM |

Table 1: Binding Affinity of this compound for GABAA Receptor Subtypes.

Experimental Protocols

The following sections detail the standard experimental methodologies that would be employed to fully characterize the pharmacological profile of this compound.

In Vitro Assays

Receptor binding assays are essential for determining the affinity and selectivity of a compound for its target receptors.

Objective: To determine the binding affinity (Ki) of this compound for various GABAA receptor subtypes (α1, α2, α3, α5) expressed in recombinant cell lines.

Methodology:

-

Membrane Preparation: Cell membranes expressing specific GABAA receptor subtypes are prepared.

-

Radioligand Binding: Membranes are incubated with a radiolabeled ligand known to bind to the benzodiazepine site of the GABAA receptor (e.g., [3H]-flumazenil).

-

Competition Assay: Increasing concentrations of this compound are added to displace the radioligand.

-

Detection: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in mammalian cells, are used to assess the functional activity of this compound at the GABAA receptor.

Objective: To characterize this compound as an agonist, antagonist, or inverse agonist at specific GABAA receptor subtypes.

Methodology:

-

Cell Preparation: Xenopus oocytes or mammalian cells are engineered to express specific combinations of GABAA receptor subunits.

-

Electrophysiological Recording: The cell is voltage-clamped, and the current flowing through the GABAA receptor channel is measured.

-

Drug Application: GABA is applied to elicit a baseline current. Subsequently, this compound is co-applied with GABA (to test for modulatory effects) or applied alone (to test for direct agonist effects).

-

Data Analysis: Changes in the current amplitude and kinetics in the presence of this compound are analyzed to determine its functional effect. An increase in the GABA-evoked current indicates positive allosteric modulation (agonism), while a decrease suggests antagonism.

In Vivo Behavioral Assays

Animal models of anxiety are crucial for evaluating the anxiolytic potential of a compound in a whole-organism setting.

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure: The animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.

-

Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls of a novel environment (thigmotaxis), and anxiolytics can increase exploration of the center of the open field.

Methodology:

-

Apparatus: A large, open, square arena.

-

Procedure: The animal is placed in the center of the arena and allowed to explore for a defined period.

-

Data Collection: Locomotor activity (total distance traveled) and the time spent in the center versus the periphery of the arena are measured.

-

Interpretation: Anxiolytic compounds are expected to increase the time spent in the center of the arena without significantly affecting overall locomotor activity.

This test is based on the innate aversion of rodents to brightly illuminated areas.

Methodology:

-

Apparatus: A box divided into a large, brightly lit compartment and a smaller, dark compartment, with an opening connecting them.

-

Procedure: The animal is placed in the lit compartment and allowed to move freely between the two compartments for a set time.

-

Data Collection: The time spent in each compartment and the number of transitions between the compartments are recorded.

-

Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.

Signaling Pathways

The anxiolytic effects of this compound are mediated through its interaction with specific GABAA receptor subtypes, leading to the modulation of downstream signaling pathways.

GABAA Receptor Activation at α2 Subunits

Agonist binding to the α2 subunit of the GABAA receptor potentiates the action of GABA, leading to an increased influx of chloride ions into the neuron.[1] This hyperpolarizes the neuron, making it less likely to fire an action potential, which is the basis of the anxiolytic effect.[1]

Caption: Agonistic action of this compound at the GABAA α2 subunit.

GABAA Receptor Antagonism at α1 Subunits

By acting as an antagonist at the α1 subunit, this compound is expected to block the effects of endogenous or exogenous ligands that would normally cause sedation. This competitive binding prevents the potentiation of GABA's effects at this specific subunit.

References

TCS1105: A Technical Guide for the Investigation of Anxiety-Like Behavior in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TCS1105, a selective GABAA receptor ligand, for the study of anxiety-like behavior in rodent models. This compound exhibits a unique pharmacological profile as an agonist at GABAA receptors containing the α2 subunit and an antagonist at those containing the α1 subunit. This dual activity presents a promising avenue for dissecting the neurobiological circuits underlying anxiety, potentially offering a more targeted therapeutic approach with fewer sedative side effects compared to non-selective benzodiazepines. This document outlines the mechanism of action of this compound, detailed experimental protocols for its use in established rodent anxiety models, and illustrative quantitative data. Furthermore, it provides visual representations of the relevant signaling pathways and experimental workflows to facilitate research design and execution.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, and rodent models are indispensable tools for investigating their underlying pathophysiology and for the development of novel anxiolytic agents. The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is a well-established target for anxiolytic drugs. Classical benzodiazepines, which act as positive allosteric modulators at multiple GABAA receptor subtypes, are effective but often associated with undesirable side effects such as sedation, amnesia, and dependence, which are primarily mediated by the α1 subunit.

This compound is a benzodiazepine ligand that offers a more refined tool for anxiety research. Its selective agonist activity at α2-containing GABAA receptors, coupled with antagonist activity at α1-containing receptors, allows for the specific investigation of the anxiolytic effects mediated by the α2 subunit while simultaneously blocking the sedative effects associated with the α1 subunit.[1] This makes this compound a valuable compound for elucidating the precise role of different GABAA receptor subtypes in anxiety and for the preclinical evaluation of novel anxiolytics with an improved side-effect profile.

Mechanism of Action: GABAA Receptor Modulation

This compound's mechanism of action centers on its differential effects on GABAA receptor subtypes. GABAA receptors are pentameric structures composed of different subunits, with the most common isoform in the brain consisting of two α, two β, and one γ subunit. The binding of GABA, the primary inhibitory neurotransmitter in the central nervous system, to these receptors opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced neuronal excitability.

This compound modulates this process in a subtype-specific manner:

-

Agonist at α2-containing GABAA Receptors: By binding to the benzodiazepine site on GABAA receptors containing the α2 subunit, this compound enhances the effect of GABA. This potentiation of inhibitory neurotransmission in brain regions where α2 subunits are expressed, such as the amygdala and hippocampus, is believed to mediate its anxiolytic effects.

-

Antagonist at α1-containing GABAA Receptors: Conversely, this compound binds to the benzodiazepine site on α1-containing GABAA receptors but does not enhance GABA's effect; instead, it blocks the binding of other modulators. The α1 subunit is highly expressed in brain regions associated with sedation and motor control, such as the cerebellum. By acting as an antagonist at this subtype, this compound is predicted to have a reduced sedative potential.

This unique pharmacological profile is depicted in the signaling pathway diagram below.

Caption: this compound's dual action on GABAA receptor subtypes.

Quantitative Data Presentation

Table 1: Illustrative Effects of this compound in the Elevated Plus Maze (EPM)

| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries | Total Arm Entries |

| Vehicle | - | 45.2 ± 5.1 | 28.3 ± 3.2 | 15.1 ± 1.8 | 21.2 ± 2.5 |

| This compound | 1 | 68.5 ± 7.3 | 40.1 ± 4.5 | 14.8 ± 1.5 | 21.5 ± 2.3 |

| This compound | 3 | 85.1 ± 9.2 | 52.7 ± 5.8 | 15.3 ± 1.9 | 21.0 ± 2.1 |

| This compound | 10 | 82.4 ± 8.9 | 50.5 ± 5.5 | 14.5 ± 1.7 | 20.8 ± 2.0 |

| Diazepam | 2 | 95.3 ± 10.1 | 58.9 ± 6.1 | 12.1 ± 1.4 | 17.5 ± 1.9* |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. Note: This data is illustrative.

Table 2: Illustrative Effects of this compound in the Open Field Test (OFT)

| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) | Center Entries | Distance Traveled in Center (cm) | Total Distance Traveled (cm) |

| Vehicle | - | 30.5 ± 4.2 | 12.3 ± 1.5 | 150.7 ± 18.3 | 2500.1 ± 210.5 |

| This compound | 1 | 45.8 ± 5.8 | 18.1 ± 2.1 | 225.4 ± 25.1 | 2480.3 ± 205.3 |

| This compound | 3 | 58.2 ± 6.9 | 24.5 ± 2.9 | 290.8 ± 30.2 | 2510.8 ± 215.7 |

| This compound | 10 | 55.7 ± 6.5 | 22.8 ± 2.7 | 280.1 ± 28.9 | 2495.4 ± 212.4 |

| Diazepam | 2 | 65.4 ± 7.5 | 28.3 ± 3.1 | 320.5 ± 35.4** | 2100.2 ± 190.8 |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. Note: This data is illustrative.

Table 3: Illustrative Effects of this compound in the Light-Dark Box (LDB) Test

| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s) | Transitions between Compartments | Latency to Enter Dark (s) |

| Vehicle | - | 110.3 ± 12.5 | 15.2 ± 1.8 | 25.4 ± 3.1 |

| This compound | 1 | 145.7 ± 15.1 | 18.9 ± 2.2 | 22.1 ± 2.8 |

| This compound | 3 | 170.2 ± 18.3** | 22.5 ± 2.5 | 18.5 ± 2.1 |

| This compound | 10 | 165.8 ± 17.9** | 21.8 ± 2.4 | 19.2 ± 2.3* |

| Diazepam | 2 | 190.4 ± 20.1 | 25.1 ± 2.9 | 15.3 ± 1.9** |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. Note: This data is illustrative.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound to study anxiety-like behavior in rodents.

Intraperitoneal (i.p.) Injection Protocol for Mice

This protocol is suitable for systemic administration of this compound prior to behavioral testing in mice.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Animal scale

-

70% ethanol

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in the vehicle to the desired concentrations (e.g., 0.1, 0.3, 1 mg/mL for 1, 3, and 10 mg/kg doses, respectively, assuming an injection volume of 10 mL/kg). Ensure the solution is homogenous.

-

Animal Handling: Acclimate mice to the testing room for at least 60 minutes before injection.

-

Dose Calculation: Weigh each mouse immediately before injection to calculate the precise volume to be administered.

-

Injection:

-

Restrain the mouse firmly by the scruff of the neck to expose the abdomen.

-

Tilt the mouse slightly head-down to move the abdominal organs forward.

-

Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the cecum and bladder.

-

Inject the calculated volume of the this compound solution or vehicle.

-

Withdraw the needle and return the mouse to its home cage.

-

-

Post-Injection Period: Allow for a 30-minute pre-treatment period before initiating the behavioral test to ensure optimal drug absorption and efficacy.

Intra-Ventricular Tegmental Area (VTA) Infusion Protocol for Rats

This protocol is designed for the targeted administration of this compound into the VTA of rats, as informed by studies on social behavior.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Guide cannulae (26-gauge) and dummy cannulae

-

Infusion pump and syringes

-

Dental cement and surgical screws

-

Surgical instruments

Procedure:

-

Cannula Implantation Surgery:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Shave and clean the surgical area on the scalp.

-

Make a midline incision to expose the skull.

-

Drill small holes for the guide cannulae and anchor screws at the appropriate stereotaxic coordinates for the VTA (e.g., AP: -5.8 mm, ML: ±0.7 mm, DV: -7.5 mm from bregma).

-

Lower the guide cannulae to the target depth and secure them with dental cement and anchor screws.

-

Insert dummy cannulae to keep the guide cannulae patent.

-

Allow the animal to recover for at least one week post-surgery.

-

-

Infusion Procedure:

-

Gently restrain the rat and remove the dummy cannulae.

-

Connect the internal infusion cannulae (extending ~1 mm beyond the guide cannulae) to the infusion pump.

-

Insert the infusion cannulae into the guide cannulae.

-

Infuse this compound (dissolved in aCSF, e.g., at a concentration of 100 ng in 0.5 µL) or vehicle (aCSF) at a slow rate (e.g., 0.25 µL/min).

-

Leave the infusion cannulae in place for an additional minute to allow for diffusion.

-

Replace the dummy cannulae and return the rat to its home cage.

-

-

Behavioral Testing: Initiate the behavioral test at the appropriate time post-infusion (e.g., immediately or after a short delay).

Behavioral Testing Paradigms

4.3.1. Elevated Plus Maze (EPM) The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

-

-

Anxiolytic Effect: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

4.3.2. Open Field Test (OFT) The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

-

Apparatus: A square or circular arena with walls.

-

Procedure:

-

Place the animal in the center of the open field.

-

Allow the animal to explore for 5-10 minutes.

-

Record the time spent in and the number of entries into the center zone versus the periphery, as well as the total distance traveled, using an automated tracking system.

-

-

Anxiolytic Effect: An increase in the time spent in and the number of entries into the center zone suggests an anxiolytic effect. The total distance traveled is a measure of general locomotor activity.

4.3.3. Light-Dark Box (LDB) Test The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.

-

Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two.

-

Procedure:

-

Place the animal in the light compartment.

-

Allow the animal to freely explore both compartments for 5-10 minutes.

-

Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.

-

-

Anxiolytic Effect: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.

Mandatory Visualizations

Caption: Workflow for systemic this compound administration and behavioral testing.

Caption: Workflow for intra-VTA this compound administration and behavioral testing.

Conclusion

This compound represents a sophisticated pharmacological tool for the investigation of anxiety-like behaviors in rodent models. Its unique α2-agonist and α1-antagonist profile on GABAA receptors allows for a targeted exploration of the neural circuits underlying anxiety, with the potential to dissociate anxiolytic from sedative effects. The detailed protocols and illustrative data provided in this guide are intended to facilitate the design and implementation of rigorous preclinical studies. Further research utilizing this compound in established anxiety paradigms is warranted to fully characterize its behavioral effects and to validate its utility in the development of next-generation anxiolytic therapies.

References

The Role of TCS1105 in Modulating Social Dominance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the benzodiazepine ligand TCS1105 and its emerging role in the modulation of social dominance behaviors. By selectively targeting specific subunits of the γ-aminobutyric acid type A (GABA-A) receptor, this compound offers a unique pharmacological tool to dissect the neural circuits underlying social competition and hierarchy formation. This document summarizes the key findings from preclinical research, details the experimental protocols used to assess its effects, and visualizes the proposed signaling pathways and experimental workflows.

Introduction to this compound

This compound is a benzodiazepine ligand characterized by its distinct pharmacological profile at the GABA-A receptor. It acts as an agonist at GABA-A receptors containing the α2 subunit and as an antagonist at those containing the α1 subunit. This dual activity allows for a nuanced modulation of GABAergic neurotransmission, leading to anxiolytic effects without the pronounced sedation commonly associated with non-selective benzodiazepines. Recent research has highlighted its potential to influence complex social behaviors, specifically by enhancing social dominance.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal study investigating the effects of this compound on social dominance in a rat model. The data is extracted from the study by van der Kooij et al. (2018), which demonstrated that direct infusion of this compound into the ventral tegmental area (VTA) significantly enhanced social dominance.

| Experimental Group | Dosage (Intra-VTA) | Winning Percentage in Social Competition | p-value | Reference |

| Vehicle Control | N/A | ~50% | N/A | [1] |

| This compound | 1 µg/µl | Significantly > 50% | < 0.05 | [1] |

Experimental Protocols

The primary experimental paradigm used to assess the effect of this compound on social dominance is the Social Competition Test . The following protocol is a detailed methodology based on the principles of such assays.

Animal Model

-

Species: Male Wistar rats

-

Housing: Initially group-housed, then single-housed for at least one week prior to the experiment to increase motivation for social interaction and competition.

-

Diet: Ad libitum access to food and water.

-

Light/Dark Cycle: Maintained on a 12-hour light/dark cycle.

Surgical Procedure: Intra-VTA Cannulation

-

Anesthesia: Anesthetize rats using isoflurane or a similar anesthetic.

-

Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.

-

Cannula Implantation: Unilaterally or bilaterally implant guide cannulae targeting the VTA. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).

-

Recovery: Allow a post-operative recovery period of at least one week.

Drug Administration

-

Compound: this compound dissolved in a vehicle solution (e.g., saline with a small percentage of DMSO).

-

Infusion: Infuse this compound or vehicle solution directly into the VTA through the implanted cannulae using a microinfusion pump. A typical infusion volume is 0.5 µl per side over a period of 1-2 minutes.

-

Acclimation: Allow a few minutes for the drug to diffuse before commencing the behavioral test.

Social Competition Test

-

Apparatus: A neutral, enclosed arena (e.g., a standard open field box).

-

Pairing: Pair a rat that received an intra-VTA infusion of this compound with a rat that received a vehicle infusion. The rats should be unfamiliar with each other.

-

Behavioral Recording: Record the social interaction for a set period (e.g., 10-15 minutes) using an overhead video camera.

-

Dominance Scoring: Social dominance is determined by scoring specific agonistic and submissive behaviors. A "winner" is declared for each encounter based on the exhibition of dominant behaviors and the other animal displaying submission.

-

Dominant Behaviors: Offensive sideways threat, clinch fighting, keeping down, chasing.

-

Submissive Behaviors: Defensive upright posture, fleeing, freezing.

-

-

Data Analysis: The primary outcome measure is the winning percentage for the this compound-treated rat compared to the vehicle-treated rat. Statistical analysis is typically performed using a chi-square test or a similar non-parametric test to determine if the winning percentage significantly deviates from chance (50%).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in the VTA

The following diagram illustrates the proposed signaling pathway through which this compound enhances social dominance when infused into the VTA. This compound's agonistic action on α2-containing GABA-A receptors on GABAergic interneurons is thought to inhibit these interneurons. This disinhibition of dopaminergic neurons leads to increased dopamine release in downstream brain regions associated with reward and motivation, thereby promoting dominant behaviors. Conversely, its antagonistic effect on α1-containing GABA-A receptors may further modulate the local VTA circuitry.

Experimental Workflow for Investigating this compound

The diagram below outlines the typical experimental workflow for investigating the role of this compound in social dominance.

Conclusion and Future Directions

This compound represents a valuable pharmacological tool for elucidating the GABAergic modulation of social dominance. Its unique selectivity for α2-containing GABA-A receptors as an agonist and α1-containing receptors as an antagonist allows for the targeted investigation of specific neural circuits within brain regions like the VTA. The experimental evidence to date strongly suggests that enhancing the activity of α2-containing GABA-A receptors in the VTA can promote dominant behaviors.

Future research should aim to:

-

Investigate the effects of systemic administration of this compound on social dominance to assess its broader therapeutic potential.

-

Explore the role of this compound in other brain regions implicated in social behavior, such as the prefrontal cortex and amygdala.

-

Utilize more advanced techniques, such as in vivo electrophysiology and fiber photometry, in combination with this compound administration to directly measure neural activity during social competition.

-

Examine the potential of this compound to modulate social deficits in animal models of psychiatric disorders.

By continuing to explore the mechanisms of action of compounds like this compound, the scientific community can gain a deeper understanding of the neurobiology of social behavior and potentially develop novel therapeutic strategies for social-related psychopathologies.

References

The Role of the GABAA α2 Subunit Agonist TCS1105 in Modulating Offensive Behavior in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative effects of TCS1105, a selective GABAA α2 subunit agonist, on offensive aggressive behavior in mice. While direct experimental data on this compound is not currently available in the public domain, this document synthesizes existing research on the role of the GABAA α2 receptor subunit in aggression to project the likely pharmacological effects of this compound. This guide details the established experimental protocols, primarily the resident-intruder paradigm, for assessing offensive aggression and presents the anticipated quantitative outcomes in a structured format. Furthermore, it includes visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter for researchers and professionals in drug development.

Introduction to this compound and the GABAA α2 Receptor in Aggression

This compound is a GABAA benzodiazepine receptor (BZR) ligand that acts as an agonist at α2-containing GABAA receptors. It is characterized as an anxiolytic agent that lacks sedative properties. The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor is a pentameric structure composed of various subunits, with the α subunit isoform being a key determinant of its pharmacological properties.

The α2 subunit of the GABAA receptor is densely expressed in brain regions implicated in emotional processing and the regulation of aggressive behaviors, such as the amygdala, hippocampus, and prefrontal cortex. Research suggests a complex role for GABAA receptors in aggression. While general activation of GABAA receptors often leads to sedation and a reduction in aggression, modulation of specific subunits can have more nuanced effects. Notably, studies using benzodiazepines, which are positive allosteric modulators of GABAA receptors, have shown that at low doses, these compounds can paradoxically increase or escalate aggressive behavior. This effect is thought to be mediated, at least in part, through the α2 subunit.

A key study utilizing point-mutated mice, rendering the α2 subunit insensitive to benzodiazepines, demonstrated that the aggression-escalating effects of midazolam were absent in these animals[1]. This finding strongly implicates the α2 subunit as a critical mediator of benzodiazepine-induced aggression. Therefore, it is hypothesized that a direct α2 agonist like this compound could potentially modulate offensive aggressive behaviors in mice.

Predicted Quantitative Effects of this compound on Offensive Behavior

Based on the known function of the GABAA α2 subunit in aggression, the following table summarizes the anticipated dose-dependent effects of this compound on key quantitative measures of offensive aggression in the resident-intruder test. These predictions are extrapolated from studies on other GABAA α2 modulators.

| Behavioral Parameter | Predicted Effect of Low-Dose this compound | Predicted Effect of High-Dose this compound | Rationale |

| Attack Latency | Decrease | Increase or No Attack | Low doses may disinhibit aggressive impulses, leading to a quicker initiation of an attack. High doses are expected to induce sedation, thereby increasing the time to the first attack or preventing it altogether. |

| Number of Attacks | Increase | Decrease | A low-dose-induced anxiolytic or disinhibitory effect could lead to a higher frequency of attacks. Sedative effects at higher doses would likely reduce the number of attacks. |

| Total Attack Duration | Increase | Decrease | Consistent with an increase in the number of attacks, the total time spent engaged in aggressive behavior is expected to rise with low doses. High doses would likely reduce the overall duration of aggression due to sedation. |

| Threat Behaviors (e.g., Tail Rattling) | Increase | Decrease | Increased arousal and aggression at low doses may lead to more threat displays. Sedation at high doses would suppress these behaviors. |

| Non-Aggressive Social Behavior (e.g., Sniffing) | Variable | Decrease | Effects on social investigation at low doses are difficult to predict and may be context-dependent. At high doses, a general decrease in all motor and social activities is expected. |

| Locomotor Activity | No significant change or slight increase | Decrease | This compound is described as non-sedating at anxiolytic doses. However, at higher doses, some motor impairment and sedation are anticipated. |

Experimental Protocols

The resident-intruder paradigm is the gold-standard for assessing offensive aggression in rodents. The following is a detailed protocol for conducting this test in mice.

Animals and Housing

-

Residents: Adult male mice (e.g., C57BL/6J or other appropriate strains) should be individually housed for at least one week prior to the experiment to establish territoriality[2]. The home cage should remain unchanged during this period to allow for the accumulation of olfactory cues that mark the territory[3].

-

Intruders: Age- and weight-matched male mice of a non-aggressive strain (e.g., BALB/c) should be group-housed. Using a slightly smaller intruder can also promote offensive behavior from the resident[4].

Drug Administration

-

This compound should be dissolved in an appropriate vehicle (e.g., saline, DMSO).

-

The drug or vehicle is administered to the resident mouse via the desired route (e.g., intraperitoneal injection) at a specified time before the behavioral test (e.g., 30 minutes).

-

A range of doses should be tested to establish a dose-response curve.

Resident-Intruder Test Procedure

-

Habituation: On the day of testing, the resident mouse is left undisturbed in its home cage.

-

Intruder Introduction: An intruder mouse is introduced into the resident's home cage[2][4].

-

Behavioral Recording: The interaction is typically recorded for a fixed duration, usually 10 minutes, using a video camera for later analysis[2][3]. The test may also be terminated earlier if there are continuous and injurious attacks[2].

-

Behavioral Scoring: An observer, blind to the experimental conditions, scores the videotapes for various offensive and non-aggressive behaviors.

Behavioral Parameters to be Scored

-

Latency to the first attack: Time from the introduction of the intruder to the first aggressive act by the resident.

-

Number of attacks: Frequency of aggressive behaviors such as biting, lunging, and wrestling.

-

Total duration of attacks: Cumulative time the resident spends engaged in aggressive acts.

-

Threat behaviors: Frequency and duration of behaviors like tail rattling and aggressive posturing.

-

Non-aggressive social behaviors: Time spent in social investigation (e.g., sniffing the intruder).

-

General locomotor activity: To assess for potential sedative or hyperactive effects of the drug.

Visualizations

Signaling Pathway of this compound at the GABAA Receptor

Caption: this compound acts as an agonist at the α2 subunit of the GABAA receptor.

Experimental Workflow for the Resident-Intruder Test

Caption: Workflow of the resident-intruder test for assessing offensive aggression.

Discussion and Future Directions

The available evidence strongly suggests that the GABAA α2 subunit plays a significant role in the modulation of aggressive behavior. Therefore, a selective α2 agonist like this compound is a valuable pharmacological tool to further dissect this role. The predicted biphasic effect, with low doses potentially increasing and high doses decreasing aggression, warrants careful dose-response studies.

Future research should focus on direct empirical testing of this compound in the resident-intruder paradigm to confirm these hypotheses. Furthermore, investigating the effects of this compound in different mouse strains and under various environmental conditions will provide a more comprehensive understanding of its behavioral profile. Site-specific microinjections of this compound into brain regions rich in α2 subunits could elucidate the precise neural circuits through which it modulates aggression. Such studies will be invaluable for drug development professionals seeking to develop novel therapeutics for aggression-related disorders with improved efficacy and side-effect profiles.

References

- 1. α2-containing GABA(A) receptors: A requirement for midazolam-escalated aggression and social approach in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of TCS1105: A Selective GABAA Receptor Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TCS1105 is a novel small molecule that has garnered significant interest within the neuroscience and pharmacology communities for its unique activity as a selective ligand for the γ-aminobutyric acid type A (GABA-A) benzodiazepine receptor (BZR). This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. The compound is distinguished by its functional selectivity, acting as an agonist at GABA-A receptors containing the α2 subunit and as an antagonist at those containing the α1 subunit. This profile suggests its potential as an anxiolytic agent with a reduced sedative and hypnotic side-effect profile, a significant advancement over classical benzodiazepines. This document details the available quantitative data, outlines key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Its modulation by benzodiazepines has been a cornerstone of treatment for anxiety and sleep disorders for decades. However, the non-selective nature of classical benzodiazepines, which bind to multiple GABA-A receptor subtypes (α1, α2, α3, and α5), leads to a range of undesirable side effects, including sedation, muscle relaxation, amnesia, and dependence.

The discovery of subtype-selective GABA-A receptor modulators has been a major goal in medicinal chemistry. It is hypothesized that the anxiolytic effects of benzodiazepines are primarily mediated by the α2 and/or α3 subunits, while the sedative and hypnotic effects are linked to the α1 subunit. This compound, an indol-3-ylglyoxylamide derivative, emerged from research aimed at identifying compounds with this desired subtype selectivity.

Discovery and Chemical Properties

This compound was identified and characterized in a study by Taliani et al. in 2009, which focused on a series of indol-3-ylglyoxylamides as functionally selective agonists at the α2 benzodiazepine receptor.[1] The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | N-[(4-Fluorophenyl)methyl]-α-oxo-1H-indole-3-acetamide |

| CAS Number | 185391-33-7 |

| Molecular Formula | C17H13FN2O2 |

| Molecular Weight | 296.30 g/mol |

| Appearance | White to off-white solid |

Pharmacological Profile

This compound exhibits a unique pharmacological profile at the benzodiazepine binding site of the GABA-A receptor. It acts as an agonist at α2-subunit containing receptors and an antagonist at α1-subunit containing receptors. This functional selectivity is the basis for its potential as a non-sedating anxiolytic.

Binding Affinity

The binding affinity of this compound for different GABA-A receptor subtypes has been determined through radioligand binding assays. The inhibitory constant (Ki) values are presented in the table below.

| Receptor Subtype | Ki (nM) | Reference |

| α1 | 245 | [2] |

| α2 | 118 | [2] |

Mechanism of Action

The mechanism of action of this compound is based on its differential modulation of GABA-A receptor subtypes. As an agonist at the α2 subunit, it enhances the effect of GABA, leading to an increase in chloride ion influx and neuronal hyperpolarization, which is believed to mediate its anxiolytic effects. Conversely, as an antagonist at the α1 subunit, it blocks the action of GABA at this subtype, which is thought to be responsible for the sedative effects of classical benzodiazepines.

References

- 1. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

TCS1105: A Subtype-Selective GABAA Receptor Modulator for Anxiolytic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Compound: TCS1105 Chemical Name: N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide Molecular Formula: C₁₆H₁₁FN₂O₂ Molecular Weight: 298.27 g/mol CAS Number: 185391-33-7

This technical guide provides a comprehensive overview of this compound, a selective modulator of the γ-aminobutyric acid type A (GABAA) receptor. This compound exhibits a unique pharmacological profile, acting as an agonist at GABAA receptors containing the α2 subunit while simultaneously acting as an antagonist at receptors containing the α1 subunit. This selectivity profile makes it a valuable tool for dissecting the roles of different GABAA receptor subtypes in neuronal signaling and behavior, particularly in the context of anxiety, without the sedative effects commonly associated with non-selective benzodiazepines.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding affinity and functional activity at different GABAA receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki in nM) | Functional Activity |

| α1β3γ2 | 245[1] | Antagonist |

| α2β3γ2 | 118[1] | Agonist |

| α3β3γ2 | >1000 | Not Reported |

| α5β3γ2 | >1000 | Not Reported |

Table 1: Binding Affinity and Functional Activity of this compound at Recombinant Human GABAA Receptor Subtypes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various human GABAA receptor subtypes.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing recombinant human GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2).

-

Radioligand: [³H]flumazenil (a benzodiazepine site antagonist).

-

Non-specific Binding Control: Diazepam (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound dissolved in DMSO.

Procedure:

-

Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of [³H]flumazenil (1 nM).

-

Increasing concentrations of this compound (ranging from 10⁻¹⁰ to 10⁻⁵ M) are added to displace the radioligand.

-

The incubation is carried out for 90 minutes at 4°C in the assay buffer.

-

The reaction is terminated by rapid filtration through Whatman GF/B filters, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of 1 µM diazepam and subtracted from the total binding to obtain specific binding.

-

IC₅₀ values are calculated from the competition curves using non-linear regression analysis.

-

Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage-Clamp Electrophysiology

Objective: To characterize the functional activity (agonist or antagonist) of this compound at specific GABAA receptor subtypes.

Materials:

-

Expression System: Xenopus laevis oocytes injected with cRNAs encoding for human GABAA receptor subunits (α1β3γ2 and α2β3γ2).

-

Recording Solution (Frog Ringer's solution): 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.4.

-

Agonist: GABA.

-

Test Compound: this compound.

Procedure:

-

Oocytes are placed in a recording chamber and continuously perfused with the recording solution.

-

The oocytes are impaled with two microelectrodes filled with 3 M KCl and voltage-clamped at -70 mV.

-

To determine the agonist effect, this compound is applied to the oocytes at a concentration of 1 µM in the absence of GABA, and the induced current is measured.

-

To determine the antagonist effect, a sub-maximal concentration of GABA (EC₂₀) is applied to elicit a baseline current.

-

Once the GABA-evoked current is stable, this compound (1 µM) is co-applied with GABA, and the change in current amplitude is measured. A decrease in the GABA-evoked current indicates an antagonist effect.

-

The potentiation of the GABA-evoked current by this compound at α2-containing receptors is measured by co-applying a range of this compound concentrations with a low concentration of GABA (EC₂₀).

In Vivo Behavioral Assays: Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Materials:

-

Subjects: Male CD-1 mice (25-30 g).

-

Apparatus: An elevated plus-maze consisting of two open arms and two closed arms, elevated 50 cm from the floor.

-

Test Compound: this compound suspended in 0.5% methylcellulose.

-

Vehicle Control: 0.5% methylcellulose.

-

Positive Control: Diazepam.

Procedure:

-

Mice are administered this compound (at doses ranging from 1 to 30 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test.

-

Each mouse is placed in the center of the maze, facing an open arm.

-

The behavior of the mouse is recorded for 5 minutes using a video camera.

-

The following parameters are scored by a trained observer blinded to the treatment conditions:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

-

An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

-

The total number of arm entries is also recorded as a measure of general locomotor activity.

Visualizations

GABAA Receptor Signaling Pathway and this compound Modulation

References

The Dual-Action Anxiolytic: A Technical Guide to TCS1105

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS1105 is a novel psychoactive compound that has garnered significant interest for its unique pharmacological profile. As a selective ligand for the γ-aminobutyric acid type A (GABA-A) benzodiazepine receptor (BZR), it exhibits a dual mechanism of action, functioning as an agonist at α2 subunit-containing receptors while simultaneously acting as an antagonist at those containing the α1 subunit. This distinct activity profile translates to potent anxiolytic effects without the sedative and motor-impairing side effects commonly associated with classical benzodiazepines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and visual representations of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, chemically known as N-[(-4-Fluorophenyl)methyl]-α-oxo-1H-indole-3-acetamide, is an indole-3-glyoxylamide derivative. Its chemical structure is characterized by a central indole scaffold linked to a glyoxylamide moiety, which in turn is substituted with a 4-fluorobenzyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-[(-4-Fluorophenyl)methyl]-α-oxo-1H-indole-3-acetamide | [1][2] |

| Molecular Formula | C17H13FN2O2 | [1][3] |

| Molecular Weight | 296.3 g/mol | [1][3] |

| CAS Number | 185391-33-7 | [1][3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥99% (HPLC) | [1][5] |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | [2][5] |

| SMILES | O=C(C(NCC1=CC=C(F)C=C1)=O)C2=CNC3=CC=CC=C32 | [1] |

| InChI Key | VWCCHJFFYCGXFL-UHFFFAOYSA-N | [1] |

| Storage | Store at room temperature | [1][2] |

Biological Activity and Mechanism of Action

This compound's primary biological activity is the modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system. Its unique profile as a selective α2 agonist and α1 antagonist at the benzodiazepine binding site is responsible for its distinct pharmacological effects.

Table 2: Biological Activity of this compound

| Parameter | Value | Target | Comments | Reference |

| Ki | 118 nM | GABA-A receptor (α2 subunit) | Agonist activity | [1][5] |

| Ki | 245 nM | GABA-A receptor (α1 subunit) | Antagonist activity | [1][5] |

| In vivo effect | Reduces anxiety-like behavior | - | Anxiolytic | [4] |

| In vivo effect | Lacks sedative activity | - | - | [1] |

Signaling Pathway

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. Benzodiazepines and compounds like this compound bind to an allosteric site on the receptor, modulating the effect of GABA.

The differential effects of this compound are attributed to the distinct roles of the α1 and α2 subunits in mediating the effects of benzodiazepines. Agonism at α2-containing GABA-A receptors is primarily associated with anxiolytic and mood-stabilizing effects, while agonism at α1-containing receptors is linked to sedation, amnesia, and motor impairment. By selectively activating α2-containing receptors and blocking α1-containing receptors, this compound achieves anxiolysis without the common side effects of non-selective benzodiazepines.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

Synthesis of this compound (General Method for Indole-3-glyoxylamides)

The synthesis of this compound can be achieved through a two-step process involving the acylation of indole followed by amidation.

Materials:

-

Indole

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

4-Fluorobenzylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard organic synthesis glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Formation of Indole-3-glyoxylyl chloride:

-

Dissolve indole (1 equivalent) in anhydrous DCM or THF under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 2-3 hours. The formation of a yellow precipitate indicates the formation of the indole-3-glyoxylyl chloride intermediate.

-

-

Amidation:

-

In a separate flask, dissolve 4-fluorobenzylamine (1 equivalent) and TEA or DIPEA (2 equivalents) in anhydrous DCM or THF.

-

Slowly add the solution of the amine and base to the suspension of indole-3-glyoxylyl chloride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

-

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Role of α1- and α2-GABAA receptors in mediating the respiratory changes associated with benzodiazepine sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: In Vivo Administration of TCS1105 in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS1105 is a benzodiazepine receptor (BZR) ligand with a unique pharmacological profile, acting as an agonist at γ-aminobutyric acid-A (GABAA) receptors containing the α2 subunit and as an antagonist at those with the α1 subunit.[1][2] This selectivity suggests potential as an anxiolytic agent without the sedative side effects commonly associated with non-selective benzodiazepines. These application notes provide a detailed, generalized protocol for the in vivo administration of this compound to mice for the evaluation of its anxiolytic effects. The methodologies described are based on standard practices for similar compounds and the known physicochemical properties of this compound.

Introduction

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. The diversity of its subunit composition allows for targeted pharmacological intervention. This compound, an indol-3-ylglyoxylamide, has been identified as a selective modulator of GABAA receptor subtypes, demonstrating anxiolytic-like properties in preclinical models.[1][3] The protocol outlined below provides a framework for researchers to investigate the in vivo efficacy of this compound in murine models of anxiety.

Physicochemical Properties and Solubility

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vivo administration, it is crucial to prepare a well-solubilized and biocompatible formulation. A common approach for compounds with limited aqueous solubility is to first dissolve them in a minimal amount of an organic solvent, such as DMSO, and then dilute the solution with a suitable vehicle for injection.

Data Presentation

The following tables summarize representative quantitative data for in vivo studies with this compound. These values are illustrative and should be optimized for specific experimental conditions.

Table 1: Recommended Dosage and Administration Parameters

| Parameter | Recommendation | Rationale |

| Animal Model | Adult male C57BL/6 mice (8-12 weeks old) | Commonly used inbred strain for behavioral studies. |

| Dosage Range | 1 - 10 mg/kg | Based on typical effective doses for similar anxiolytic compounds. Dose-response studies are recommended. |

| Administration Route | Intraperitoneal (i.p.) injection | Common and effective route for systemic drug delivery in mice. |

| Vehicle | 10% DMSO, 40% PEG400, 50% Saline | A commonly used vehicle for compounds with low aqueous solubility to ensure bioavailability and minimize toxicity. |

| Injection Volume | 10 µL/g of body weight | Standard injection volume to avoid discomfort and adverse effects. |

| Frequency | Single dose, 30 minutes prior to behavioral testing | Typical timeframe for CNS-active compounds to reach effective concentrations. |

Table 2: Behavioral Assay Parameters (Elevated Plus Maze)

| Parameter | Value |

| Apparatus Dimensions | Open arms: 30 x 5 cm; Closed arms: 30 x 5 x 15 cm; Central platform: 5 x 5 cm |

| Illumination | Low light (e.g., 25 lux in open arms) |

| Test Duration | 5 minutes |

| Key Metrics | Time spent in open arms, Number of entries into open arms, Total distance traveled |

Experimental Protocols

Preparation of this compound Formulation

-

Stock Solution Preparation:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Gently vortex or sonicate until the compound is completely dissolved.

-

-

Working Solution Preparation (for a 5 mg/kg dose in a 25g mouse):

-

Calculate the required dose: 5 mg/kg * 0.025 kg = 0.125 mg.

-

Calculate the volume of stock solution needed: 0.125 mg / 10 mg/mL = 0.0125 mL (12.5 µL).

-

Prepare the final injection solution by adding the stock solution to the vehicle components in a stepwise manner, vortexing between each addition. For a final injection volume of 250 µL (10 µL/g):

-

12.5 µL of this compound stock solution (in DMSO)

-

12.5 µL of additional DMSO (to bring total DMSO to 10% of final volume)

-

100 µL of PEG400

-

125 µL of sterile saline

-

-

Vortex the final solution thoroughly to ensure homogeneity. Prepare fresh on the day of the experiment.

-

In Vivo Administration Protocol

-

Animal Handling and Acclimation:

-

House mice in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, ad libitum access to food and water).

-

Allow at least one week of acclimation to the facility before any experimental procedures.

-

Handle mice for several days prior to the experiment to reduce stress.

-

-

Administration Procedure:

-

Weigh each mouse immediately before injection to calculate the precise injection volume.

-

Gently restrain the mouse, exposing the abdomen.

-

Perform an intraperitoneal (i.p.) injection into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Use a 27-30 gauge needle.

-

Administer the prepared this compound formulation or vehicle control.

-

Return the mouse to its home cage and allow 30 minutes for the compound to take effect before behavioral testing.

-

Behavioral Assessment: Elevated Plus Maze (EPM)

-

Apparatus:

-

Use an elevated plus maze made of a non-reflective material.

-

The maze should be elevated (e.g., 50 cm) from the floor.

-

-

Procedure:

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze freely for 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

After each trial, clean the maze with 70% ethanol to remove any olfactory cues.

-

-

Data Analysis:

-

Use a video-tracking software to automatically score the time spent in and the number of entries into the open and closed arms.

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

-

Analyze the total distance traveled to control for potential effects on general locomotor activity.

-

Mandatory Visualizations

Caption: Signaling pathway of this compound at GABA(A) receptors.

Caption: Experimental workflow for in vivo administration of this compound in mice.

References

- 1. GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and antihyperalgesic properties of the novel α2/3 preferring GABAA receptor ligand MP-III-024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TCS1105 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS1105 is a benzodiazepine receptor (BZR) ligand with a unique pharmacological profile, acting as an agonist at γ-aminobutyric acid-A (GABAA) receptors containing the α2 subunit and as an antagonist at those containing the α1 subunit.[1][2][3] This selective activity makes this compound a valuable tool for investigating the distinct physiological roles of these GABAA receptor subtypes in the central nervous system. Proper preparation of this compound for in vitro studies is critical for obtaining accurate and reproducible results. These application notes provide detailed protocols for the dissolution, storage, and application of this compound in cell culture experiments.

Data Presentation

Solubility and Storage of this compound

| Parameter | Value | Reference |

| Molecular Weight | 296.3 g/mol | [2] |

| Solubility in DMSO | Up to 100 mM | [4] |

| Solubility in Ethanol | Up to 20 mM | [4] |

| Stock Solution Storage | -20°C for up to 1 month (protect from light); -80°C for up to 6 months.[1] | |

| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | [3][5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use.

-

Weigh this compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 2.963 mg of this compound (Molecular Weight = 296.3 g/mol ).

-

Dissolution:

-

Add the weighed this compound to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 2.963 mg of this compound, add 1 mL of DMSO.

-

To aid dissolution, gently vortex the tube. If necessary, warm the tube to 37°C and briefly sonicate in an ultrasonic bath.[4] Visually inspect to ensure the compound is fully dissolved.

-

-

Aliquoting and Storage:

Protocol 2: Dilution of this compound for Cell Culture Experiments

This protocol provides a general guideline for diluting the this compound stock solution into cell culture medium to achieve the desired final concentration. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.5%, to minimize solvent-induced cytotoxicity.[3][5]

Example Dilution to a Final Concentration of 10 µM:

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture wells to reach the desired final concentration.

-

Using the 10 mM Stock: To achieve a final concentration of 10 µM in 1 mL of cell culture, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

-

Using the 1 mM Intermediate Solution: To achieve a final concentration of 10 µM in 1 mL of cell culture, add 10 µL of the 1 mM intermediate solution. This also results in a final DMSO concentration of 0.1%.

-

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound.[1]

-

Incubation: Gently mix the contents of the wells and incubate the cells for the desired experimental duration.

Mandatory Visualization

This compound Signaling Pathway

Caption: this compound acts on the GABA-A receptor.

Experimental Workflow for this compound Cell Treatment

Caption: Workflow for cell treatment with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 3. lifetein.com [lifetein.com]

- 4. Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing [sigmaaldrich.com]

- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for TCS1105 in Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of TCS1105 for in vivo behavioral studies in rodents. This compound is a selective ligand for GABAA receptors, exhibiting agonist activity at α2-subunit containing receptors and antagonist activity at α1-subunit containing receptors.[1] This unique pharmacological profile makes it a valuable tool for investigating anxiety, social behavior, and other neurological processes.

Mechanism of Action

This compound modulates the activity of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. By acting as an agonist at GABAA receptors containing the α2 subunit, this compound enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This action is believed to underlie its anxiolytic (anti-anxiety) effects, without the sedative side effects commonly associated with non-selective benzodiazepines that also target the α1 subunit.[1] Conversely, its antagonist activity at α1-containing GABAA receptors may contribute to its unique behavioral profile, which includes enhanced offensive behavior and social dominance in mice.[1]

Signaling Pathway

The signaling pathway for this compound's primary anxiolytic effect involves the potentiation of GABAergic neurotransmission.

Recommended Dosage for Behavioral Studies